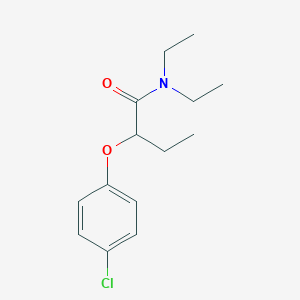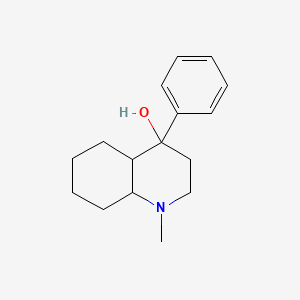
1-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzyl)-2-piperazinone, commonly known as DMPEP, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in pharmacology and neuroscience. DMPEP belongs to the class of piperazinone compounds and is structurally similar to the well-known psychoactive substance, MDMA. However, unlike MDMA, DMPEP has not been extensively studied for its psychoactive effects and is primarily being investigated for its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of DMPEP is not yet fully understood. However, it is believed that DMPEP may act as a serotonin and dopamine releaser, similar to MDMA. This means that DMPEP may increase the levels of these neurotransmitters in the brain, leading to increased feelings of well-being, euphoria, and sociability.
Biochemical and Physiological Effects:
DMPEP has been shown to have a variety of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, elevated body temperature, and changes in heart rate and blood pressure. DMPEP has also been shown to increase the levels of certain hormones, such as oxytocin and prolactin, which are involved in social bonding and lactation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMPEP in lab experiments is its structural similarity to MDMA, which allows for comparisons to be made between the two compounds. Additionally, DMPEP has been shown to have a lower toxicity profile than MDMA, making it a potentially safer alternative for research purposes. However, one limitation of using DMPEP in lab experiments is its limited availability and high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for research on DMPEP. One area of interest is its potential as a treatment for psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the neurochemical basis of social behavior and bonding. Additionally, further research is needed to fully understand the mechanism of action of DMPEP and its potential effects on the brain and body.
Synthesemethoden
The synthesis of DMPEP involves several chemical reactions and requires specialized equipment and knowledge in organic chemistry. One of the most common methods for synthesizing DMPEP involves the reaction of 3,5-dimethylphenylacetic acid with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst, followed by the addition of piperazine and a dehydrating agent. The resulting product is then purified through a series of extraction and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
DMPEP has been primarily studied for its potential applications in pharmacology and neuroscience. Preliminary studies suggest that DMPEP may have an effect on the serotonergic and dopaminergic systems in the brain, which are involved in regulating mood, cognition, and behavior. DMPEP has also been shown to have potential as a treatment for certain neurological disorders, such as Parkinson's disease and depression.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-26-20-12-17(5-6-19(20)24)13-22-7-8-23(21(25)14-22)18-10-15(2)9-16(3)11-18/h5-6,9-12,24H,4,7-8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCYTZBCSQNWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(C(=O)C2)C3=CC(=CC(=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B5323124.png)

![2-(acetylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-hydroxypropanamide](/img/structure/B5323162.png)
![8-methoxy-2-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}quinoline](/img/structure/B5323167.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5323174.png)

![1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5323185.png)
![4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5323193.png)
![N-(sec-butyl)-5-pyrazolo[1,5-a]pyridin-7-yl-2-furamide](/img/structure/B5323201.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323203.png)

![1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5323212.png)

![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide](/img/structure/B5323226.png)